molecular formula C21H24 B14914788 6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene

6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene

Cat. No.: B14914788
M. Wt: 276.4 g/mol
InChI Key: ZWUALWBJXYMBEQ-UHFFFAOYSA-N
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Description

6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its polycyclic aromatic hydrocarbon structure, which includes multiple fused rings and methyl groups that contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzenes and cyclohexanones can be used, followed by cyclization reactions facilitated by catalysts like Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,6,9,9-Tetramethyl-6,7,8,9-tetrahydro-benzocyclohepten-5-one
  • 3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo7annulene

Uniqueness

6,6,9,9-Tetramethyl-7,8,9,11-tetrahydro-6H-benzo[b]fluorene is unique due to its specific arrangement of fused rings and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H24

Molecular Weight

276.4 g/mol

IUPAC Name

6,6,9,9-tetramethyl-8,11-dihydro-7H-benzo[b]fluorene

InChI

InChI=1S/C21H24/c1-20(2)9-10-21(3,4)19-13-17-15(12-18(19)20)11-14-7-5-6-8-16(14)17/h5-8,12-13H,9-11H2,1-4H3

InChI Key

ZWUALWBJXYMBEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=C3CC4=CC=CC=C4C3=C2)(C)C)C

Origin of Product

United States

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